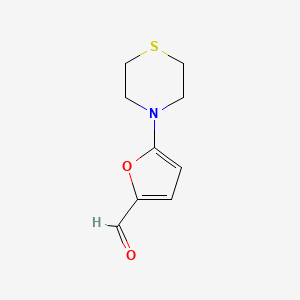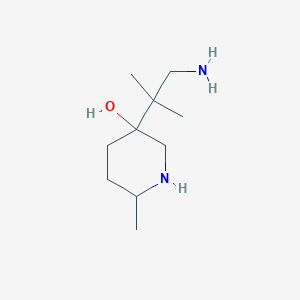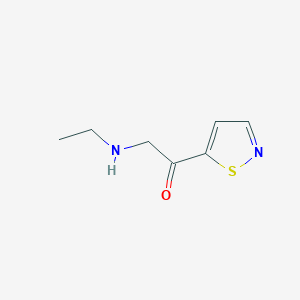
(2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane: is an organic compound that belongs to the class of oxanes. This compound is characterized by the presence of an iodomethyl group and a nitrophenyl group attached to an oxane ring. The stereochemistry of the compound is defined by the (2S,5R) configuration, indicating the specific spatial arrangement of the substituents around the oxane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a suitable diol and an epoxide.
Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via a halogenation reaction using reagents such as iodomethane and a base like potassium carbonate.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached through a nucleophilic aromatic substitution reaction, where a nitrophenyl halide reacts with the oxane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents such as hydrogen gas and a palladium catalyst.
Oxidation Reactions: The oxane ring can be oxidized to form various oxygen-containing functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitrophenyl group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution: Products include azidomethyl or thiocyanatomethyl derivatives.
Reduction: The major product is (2S,5R)-2-(Aminomethyl)-5-(4-aminophenyl)oxane.
Oxidation: Products include oxane derivatives with hydroxyl, carbonyl, or carboxyl groups.
Aplicaciones Científicas De Investigación
(2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially leading to biological effects. The nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,5R)-2-(Bromomethyl)-5-(4-nitrophenyl)oxane
- (2S,5R)-2-(Chloromethyl)-5-(4-nitrophenyl)oxane
- (2S,5R)-2-(Iodomethyl)-5-(4-aminophenyl)oxane
Uniqueness
(2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane is unique due to the presence of both an iodomethyl group and a nitrophenyl group, which confer distinct reactivity and potential biological activity. The specific (2S,5R) stereochemistry also contributes to its unique properties compared to other stereoisomers.
Propiedades
Fórmula molecular |
C12H14INO3 |
|---|---|
Peso molecular |
347.15 g/mol |
Nombre IUPAC |
(2S,5R)-2-(iodomethyl)-5-(4-nitrophenyl)oxane |
InChI |
InChI=1S/C12H14INO3/c13-7-12-6-3-10(8-17-12)9-1-4-11(5-2-9)14(15)16/h1-2,4-5,10,12H,3,6-8H2/t10-,12-/m0/s1 |
Clave InChI |
MCUHYVJTUIZHGX-JQWIXIFHSA-N |
SMILES isomérico |
C1C[C@H](OC[C@H]1C2=CC=C(C=C2)[N+](=O)[O-])CI |
SMILES canónico |
C1CC(OCC1C2=CC=C(C=C2)[N+](=O)[O-])CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2-Dimethyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide](/img/structure/B13160399.png)
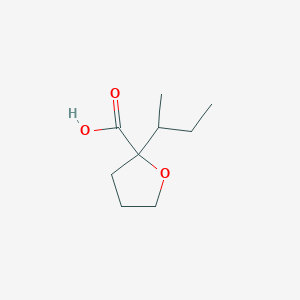
![1-[3-(Methylsulfanyl)propyl]-1H-imidazol-2-amine](/img/structure/B13160409.png)

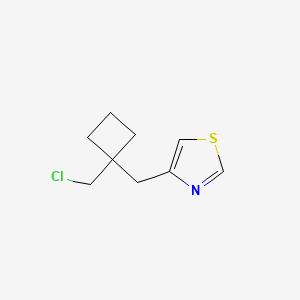
![2-[2-(2,5-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13160437.png)

